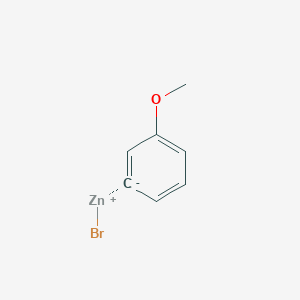

3-Methoxyphenylzinc bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGMKLYUOBVBV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C[C-]=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3 Methoxyphenylzinc Bromide

Preparative Methods

The primary route for synthesizing 3-Methoxyphenylzinc bromide involves the direct insertion of zinc metal into 3-bromoanisole. This reaction is often facilitated by activating the zinc, for instance, by using Rieke zinc, prepared by the reduction of zinc chloride, or through cobalt catalysis. wikipedia.orgamazonaws.com The cobalt-catalyzed method involves charging a reaction vessel with cobalt(II) bromide and zinc bromide, followed by the addition of 3-bromoanisole. amazonaws.com The reaction proceeds to form the organozinc reagent, and its concentration can be determined by iodolytic titration. amazonaws.com Continuous flow methodologies have also been developed for the on-demand synthesis of organozinc halides, offering improved safety and reproducibility. nih.gov

| Parameter | Value |

| Starting Material | 3-Bromoanisole |

| Reagent | Activated Zinc (e.g., Rieke Zinc or with CoBr₂ catalyst) |

| Solvent | Tetrahydrofuran (THF) or Acetonitrile (CH₃CN) |

| Typical Concentration | 0.5 M in THF |

This table summarizes the typical conditions for the synthesis of this compound.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. While detailed spectroscopic data for this specific compound is not extensively published in easily accessible sources, analogous arylzinc halides have been characterized using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. amazonaws.comoup.com For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group, with their chemical shifts and coupling constants influenced by the zinc-bromide moiety. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. amazonaws.com

Chemical Reactivity and Synthetic Applications

General Reactivity Profile

3-Methoxyphenylzinc bromide exhibits the typical reactivity of an arylzinc halide. It acts as a nucleophile, delivering the 3-methoxyphenyl (B12655295) group to a variety of electrophiles. researchgate.net Its reactivity is more moderate compared to Grignard or organolithium reagents, which allows for a higher degree of functional group tolerance. acs.org This chemoselectivity is a key advantage in multi-step syntheses. researchgate.net

Role in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. This compound is a valuable partner in these transformations.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming C-C bonds. wikipedia.org this compound can be effectively coupled with various aryl and vinyl halides or triflates in the presence of a suitable palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org For example, it can be used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. organic-chemistry.orgnih.gov The reaction generally proceeds with high yields and tolerates a wide range of functional groups. wikipedia.org In a specific application, this compound was used in a cobalt-catalyzed carboxylation to produce 3-methoxybenzoic acid with a 97% yield. thieme-connect.de

| Reaction Component | Example |

| Organozinc Reagent | This compound |

| Coupling Partner | Aryl halide (e.g., 4-chlorotoluene) or Vinyl halide |

| Catalyst | Palladium or Nickel complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org |

| Product Type | Biaryl or Styrene derivative |

This table illustrates the components of a typical Negishi coupling reaction involving this compound.

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. wikipedia.org While the direct use of this compound is characteristic of the Negishi coupling, it's important to understand the context of Suzuki reactions as they represent a major class of cross-coupling methodologies. In a Suzuki reaction, the analogous compound would be 3-methoxyphenylboronic acid. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki coupling is renowned for its mild reaction conditions, broad substrate scope, and the low toxicity of the boron-containing reagents. organic-chemistry.org

Participation in Carbon-Carbon Bond Formation

Beyond cross-coupling reactions, this compound is a versatile reagent for the formation of carbon-carbon bonds with various electrophiles. slideshare.netyoutube.com It can react with acid chlorides to form ketones, with aldehydes to produce secondary alcohols, and with imines to generate amines. uni-muenchen.debeilstein-journals.orgacs.org These reactions highlight the utility of organozinc reagents in constructing diverse molecular frameworks. illinois.edu The chemoselectivity of this compound allows these transformations to occur in the presence of other sensitive functional groups, streamlining synthetic routes. organic-chemistry.org

Application in the Synthesis of Pharmaceutical Intermediates

The unique properties of 3-Methoxyphenylzinc bromide make it a valuable building block in the synthesis of pharmaceutical intermediates. bsef.comsigmaaldrich.com The 3-methoxyphenyl (B12655295) motif is present in a variety of biologically active molecules. The ability of this organozinc reagent to participate in reliable and selective C-C bond-forming reactions allows for the efficient construction of complex molecular scaffolds required for drug discovery and development. Its functional group tolerance is particularly advantageous when dealing with the intricate and often sensitive structures of pharmaceutical compounds.

Conclusion

3-Methoxyphenylzinc bromide stands as a testament to the enduring utility of organozinc reagents in organic synthesis. Its straightforward preparation, well-defined reactivity, and high functional group tolerance make it a powerful tool for the construction of carbon-carbon bonds. From its fundamental role in Negishi cross-coupling reactions to its application in the synthesis of complex organic molecules, this arylzinc halide continues to be a valuable asset for synthetic chemists across various disciplines, particularly in the pursuit of novel pharmaceuticals.

Q & A

Q. What evidence supports a radical-mediated pathway vs. a polar mechanism in Co-catalyzed couplings?

- Methodological Answer : Radical clocks (e.g., cyclopropylmethyl electrophiles) undergo ring-opening reactions exclusively under radical conditions. Kinetic isotope effects (KIE ≈ 1.0) and stereochemical scrambling in deuterated substrates further support radical intermediates. Contrast with Pd systems, where polar mechanisms dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.